N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide
Description
N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide is a complex organic compound that features a sulfonylphenyl group and a benzothiazinyl moiety
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(13-14-25-20-3-1-2-4-21(20)33-15-23(25)28)24-16-5-9-18(10-6-16)34(31,32)19-11-7-17(8-12-19)26(29)30/h1-12H,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYQIBHTSCTSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazinyl Moiety: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-bromoacetophenone under basic conditions.
Coupling Reactions: The final step involves coupling the benzothiazinyl moiety with the sulfonylphenyl group using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Aminophenyl derivatives
Substitution: Various substituted sulfonyl derivatives
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide involves its interaction with specific molecular targets. The sulfonylphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazinyl moiety may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide
- **N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)butanamide
- **N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)pentanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonylphenyl and benzothiazinyl moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
